molecular formula C24H26N2O5S B300940 N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Numéro de catalogue B300940
Poids moléculaire: 454.5 g/mol
Clé InChI: YGISWGSHWQNYPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound is developed by Bristol-Myers Squibb, and it is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

BMS-986165 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. In addition, this compound has been shown to have minimal off-target effects, which suggests that it may have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMS-986165 is its selectivity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.

Orientations Futures

There are several potential future directions for the development of BMS-986165. One possibility is the use of this compound in combination with other drugs that target different pathways involved in inflammation. Another direction is the development of prodrugs or other formulations that increase the half-life of BMS-986165 and improve its bioavailability.
In conclusion, BMS-986165 is a promising small molecule inhibitor that has shown efficacy in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination therapies and other formulations.

Méthodes De Synthèse

The synthesis of BMS-986165 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine and the subsequent reaction with phenylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine methyl ester, followed by deprotection to yield BMS-986165.

Applications De Recherche Scientifique

BMS-986165 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.

Propriétés

Nom du produit

N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide

Formule moléculaire

C24H26N2O5S

Poids moléculaire

454.5 g/mol

Nom IUPAC

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-18-9-11-19(12-10-18)16-26(32(28,29)21-7-5-4-6-8-21)17-24(27)25-22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27)

Clé InChI

YGISWGSHWQNYPH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

SMILES canonique

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.